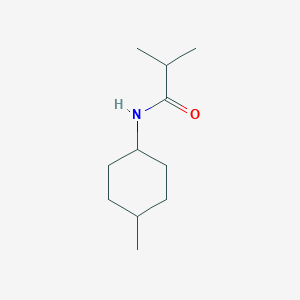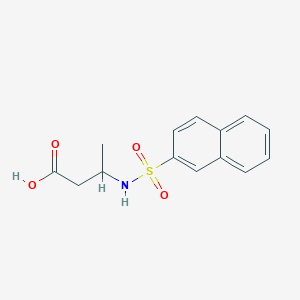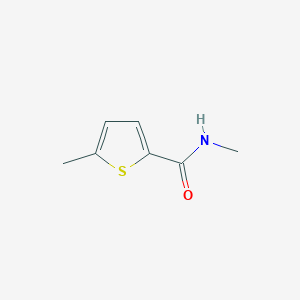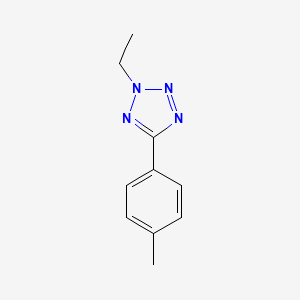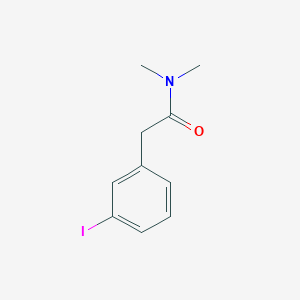
2-acetamido-N-(1-adamantyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(1-adamantyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as amantadine, which is an antiviral drug used to treat Parkinson's disease, influenza, and other viral infections. However,
作用機序
The mechanism of action of 2-acetamido-N-(1-adamantyl)propanamide involves the inhibition of the M2 protein of the influenza virus. It prevents the release of viral particles from infected cells, thereby reducing the spread of the virus. Additionally, it has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. This inhibition leads to the prevention of excitotoxicity, which is a process that contributes to neuronal death in various neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the regulation of movement and mood. It also has anticholinergic effects, which can lead to side effects such as dry mouth, blurred vision, and constipation. Additionally, it has been shown to have a half-life of approximately 16-48 hours, making it a long-acting compound.
実験室実験の利点と制限
The advantages of using 2-acetamido-N-(1-adamantyl)propanamide in lab experiments include its well-established synthesis method, its neuroprotective effects, and its potential applications in various fields of science. However, there are also some limitations to its use, including its potential side effects, its long half-life, and its limited solubility in water.
将来の方向性
There are various future directions for the research on 2-acetamido-N-(1-adamantyl)propanamide. One potential direction is the development of new derivatives with improved solubility and reduced side effects. Additionally, further research is needed to determine the potential applications of this compound in the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Moreover, the potential use of this compound in the treatment of chronic pain and other inflammatory conditions should also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
合成法
The synthesis of 2-acetamido-N-(1-adamantyl)propanamide involves the reaction of 1-adamantanamine with acetic anhydride. The reaction produces this compound as a white crystalline solid. This synthesis method has been used in various studies to obtain the desired compound for further research.
科学的研究の応用
2-acetamido-N-(1-adamantyl)propanamide has been extensively studied for its potential applications in various fields of science. One of the most significant applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. Research has demonstrated that it can prevent the death of dopaminergic neurons, which are involved in Parkinson's disease. Moreover, it has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
2-acetamido-N-(1-adamantyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAOTXZDWQGOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

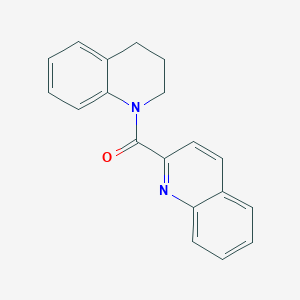





![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

